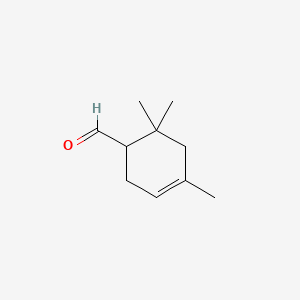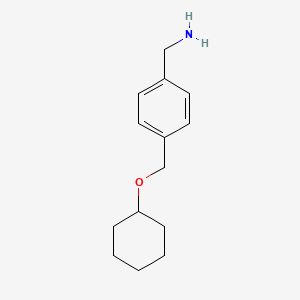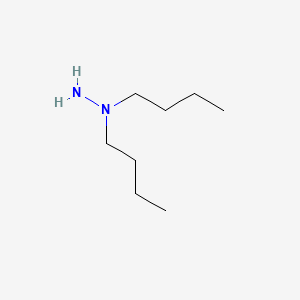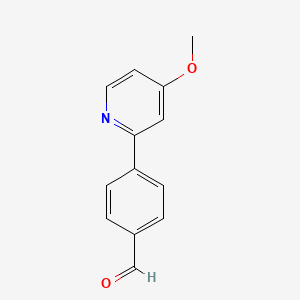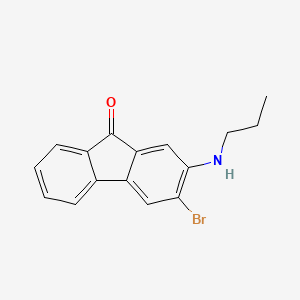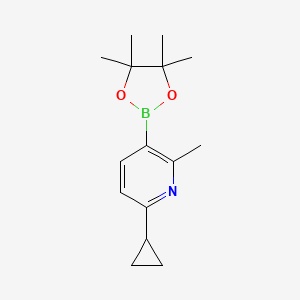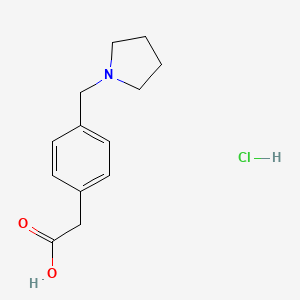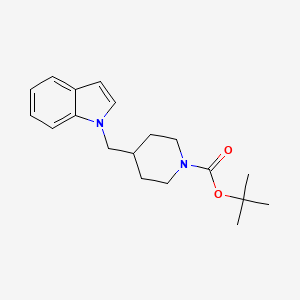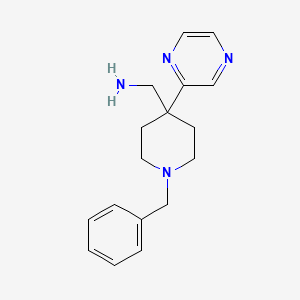
4-(Dimethylphosphoryl)-2-methoxyaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride is a chemical compound with the molecular formula C9H14NO2P It is a derivative of phosphine oxide and contains both amino and methoxy functional groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride typically involves the reaction of 4-amino-3-methoxyaniline with dimethylphosphinic chloride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine group.
Substitution: The amino and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride can yield phosphine oxide derivatives, while reduction can regenerate the phosphine group.
Aplicaciones Científicas De Investigación
(4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Amino-3-methylphenyl)dimethylphosphine oxide
- (4-Amino-3-ethoxyphenyl)dimethylphosphine oxide
- (4-Amino-3-chlorophenyl)dimethylphosphine oxide
Uniqueness
(4-Amino-3-methoxyphenyl)dimethylphosphine oxide hydrochloride is unique due to the presence of both amino and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H15ClNO2P |
|---|---|
Peso molecular |
235.65 g/mol |
Nombre IUPAC |
4-dimethylphosphoryl-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C9H14NO2P.ClH/c1-12-9-6-7(13(2,3)11)4-5-8(9)10;/h4-6H,10H2,1-3H3;1H |
Clave InChI |
HMPGLBLDPVNYHV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)P(=O)(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


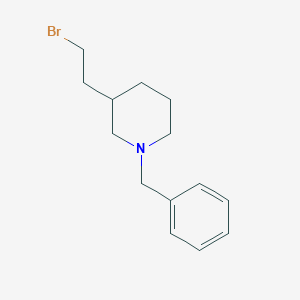

![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
